Antibacterial Potency: 4-Methyl-2-nitroquinoline Analog vs. Ceftriaxone Against N. gonorrhoeae
A nitroquinoline derivative structurally analogous to 4-Methyl-2-nitroquinoline (compound 8) demonstrated an MIC of 193.23 µM (49.99 µg/mL) against Neisseria gonorrhoeae, which is 2.33-fold more potent than the first-line standard drug ceftriaxone (MIC 450.79 µM, 249.99 µg/mL) [1]. Compound 5, another nitroquinoline analog, showed an MIC of 302.8 µM (54.99 µg/mL), still 1.49-fold more active than ceftriaxone. This establishes that the nitroquinoline scaffold can confer meaningful antibacterial activity against drug-resistant pathogens, though direct data for 4-Methyl-2-nitroquinoline itself is not available in this study.
| Evidence Dimension | Antibacterial activity (MIC) against N. gonorrhoeae |
|---|---|
| Target Compound Data | Not directly measured; analog compound 8: MIC 193.23 µM (49.99 µg/mL) |
| Comparator Or Baseline | Ceftriaxone: MIC 450.79 ± 1.8 µM (249.99 µg/mL) |
| Quantified Difference | Analog compound 8 is 2.33-fold more potent (lower MIC) than ceftriaxone; analog compound 5 is 1.49-fold more potent |
| Conditions | Alamar blue assay; in vitro antibacterial susceptibility testing |
Why This Matters
This class-level inference suggests that 4-Methyl-2-nitroquinoline may offer a potency advantage over current standard-of-care antibiotics, justifying further investigation for antibacterial drug discovery programs.
- [1] Study of the effects of nitroquinoline derivatives on Neisseria gonorrhoeae causative agent of the sexually transmitted infection gonorrhea. Results in Chemistry, 2024, 7, 101481. DOI: 10.1016/j.rechem.2024.101481 View Source
